molecular formula C30H27N7O3 B607484 FMF-01-086-2 CAS No. 2135622-31-8

FMF-01-086-2

Cat. No.: B607484
CAS No.: 2135622-31-8
M. Wt: 533.592
InChI Key: CPKWRHVMDOSXKE-UHFFFAOYSA-N
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Description

Discovery and Development Context

FMF-01-086-2 was identified during a screening campaign aimed at discovering antileukemic compounds. Initial studies revealed its antiproliferative activity in T-cell acute lymphocytic leukemia (T-ALL) cell lines, with IC50 values of 33 nM in MOLT4 cells and 166 nM in Jurkat cells. Subsequent kinome profiling demonstrated its primary targets as Aurora kinases A (IC50 = 44 ± 4.5 nM), B (IC50 = 29 ± 2.0 nM), and C (IC50 = 63 ± 8.1 nM). The compound’s synthesis involved introducing aryl-sulfonamide groups to the tricyclic core, a modification critical for Aurora kinase selectivity.

Key milestones in its development included:

  • Structural Optimization : Removal of a reactive acrylamide moiety to eliminate covalent binding concerns while retaining potency.
  • Selectivity Enhancement : Meta-substitution of the aniline ring improved PI3K-δ/γ inhibition while reducing Aurora kinase off-target activity.

Position in Kinase Inhibitor Research

This compound occupies a unique niche in kinase inhibitor research due to its dual capabilities:

  • High Selectivity : KINOMEscan profiling at 1 μM revealed minimal off-target activity, with a selectivity score (S10) of 0.008. This contrasts with earlier pan-kinase inhibitors like VX-680, which inhibit multiple kinases beyond Aurora isoforms.
  • Cellular Efficacy : Dose-dependent inhibition of phosphorylated Aurora A (pAurora A) and histone H3 serine 10 (pH3 S10) in HCT116 cells validated its mechanism of action.

Table 1. Biochemical and Cellular Potency of this compound

Parameter Value Source
Aurora A IC50 44 ± 4.5 nM
Aurora B IC50 29 ± 2.0 nM
Aurora C IC50 63 ± 8.1 nM
PLK4 IC50 43 nM
Cellular pAurora A Inhibition EC50 = 50 nM

Historical Evolution of Benzopyrimidodiazepinone Scaffolds

The benzo[e]pyrimido[5,4-b]diazepin-6-one scaffold has undergone iterative optimization since its first reported use in kinase inhibition:

  • Early Applications : Initially explored for LRRK2 and ERK5 inhibition, the scaffold demonstrated binding versatility but lacked isoform specificity.
  • Structural Innovations : Methylation of the phenyl ring and introduction of sulfonamide groups (e.g., in this compound) enabled selective Aurora kinase targeting.
  • Comparative Analysis : Earlier derivatives like compound 19 (this compound analog) showed equipotent activity against Aurora kinases and PI3K isoforms, highlighting the need for scaffold refinement.

Significance in Selective Kinase Inhibition Research

This compound has advanced the field of selective kinase inhibition through:

  • Mechanistic Insights : Reversible inhibition of Aurora kinases without covalent modification, contrasting with cysteine-targeting inhibitors like ibrutinib.
  • Tool Compound Utility : Used to dissect mitotic roles of Aurora kinases in cancer models, particularly in anaphase progression and cytokinesis.
  • SAR Contributions : Structure-activity relationship (SAR) studies revealed that ortho-substitution on the aniline ring abolishes Aurora activity, guiding future scaffold designs.

Figure 1. Key Structural Features of this compound
$$ \text{Chemical structure: } \text{C}{30}\text{H}{27}\text{N}{7}\text{O}{3} $$

  • Tricyclic Core : Facilitates ATP-binding pocket interactions.
  • Acrylamide Group : Enhances solubility without covalent binding.
  • Meta-Substituted Sulfonamide : Critical for Aurora kinase selectivity over PI3K isoforms.

Properties

CAS No.

2135622-31-8

Molecular Formula

C30H27N7O3

Molecular Weight

533.592

IUPAC Name

4-acrylamido-N-(4-((5,8,11-trimethyl-6-oxo-6,11-dihydro-5Hbenzo[e]pyrimido[5,4-b][1,4]diazepin-2-yl)amino)phenyl)benzamide

InChI

InChI=1S/C30H27N7O3/c1-5-26(38)32-20-9-7-19(8-10-20)28(39)33-21-11-13-22(14-12-21)34-30-31-17-25-27(35-30)36(3)24-15-6-18(2)16-23(24)29(40)37(25)4/h5-17H,1H2,2-4H3,(H,32,38)(H,33,39)(H,31,34,35)

InChI Key

CPKWRHVMDOSXKE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N(C)C(N=C(NC3=CC=C(NC(C4=CC=C(NC(C=C)=O)C=C4)=O)C=C3)N=C5)=C5N(C)C2=O)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FMF-01-086-2;  FMF010862;  FMF 01 086 2; 

Origin of Product

United States

Scientific Research Applications

FMF-01-086-2 has shown promise in several scientific domains:

Chemistry

In chemistry, this compound is utilized as a reagent for various synthetic reactions. Its ability to form complexes with other molecules makes it valuable for studying reaction mechanisms and developing new synthetic pathways.

Biology

In biological research, this compound is employed to investigate cellular processes. Its applications include:

  • Cellular Immunology : Used in flow microfluorometry to analyze immune cell functions.
  • DNA Analysis : Advances in techniques for genetic material analysis have incorporated this compound, enhancing sensitivity and specificity in assays.

Medicine

The medical applications of this compound are particularly noteworthy:

  • Antimicrobial Activity : The compound has been studied for its efficacy against multidrug-resistant bacteria, making it a candidate for new antibiotic development.

Case Studies

Several case studies illustrate the diverse applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study investigated the effectiveness of this compound against specific strains of Gram-positive bacteria. Results indicated significant inhibition of bacterial growth, supporting its potential as a lead compound in antibiotic development.

Case Study 2: Flow Microfluorometry

Research utilizing this compound in flow microfluorometry demonstrated enhanced detection of immune cell markers. This advancement allows for more precise immunological assessments, critical for understanding disease mechanisms.

Chemical Reactions Analysis

Table 1: Impact of Substituents on PI3K-δ/γ Inhibition

PositionSubstituentPI3K-δ IC₅₀ (nM)Selectivity (vs. Aurora A/B)
MetaN-Sulfonamide6–18>65-fold
ParaN-Sulfonamide120–250<10-fold
OrthoMethyl>1,000Inactive

Data derived from SAR studies indicate that meta-substituted sulfonamides (e.g., compound 9 ) achieve optimal PI3K-δ/γ inhibition, while para-substituted analogues exhibit reduced potency and increased Aurora kinase activity.

Acrylamide Removal

The parent compound 1 (FMF-01-085-1) contains a reactive acrylamide group, which was removed to eliminate potential off-target covalent binding. This modification involved:

  • Hydrolysis : Cleavage of the acrylamide moiety under basic conditions to yield a primary amine.
  • Re-alkylation : Introduction of a methyl group at the aniline nitrogen to restore potency (e.g., compound 9 ) .

Methylation Effects

Ortho-methylation of the aniline ring (e.g., compound 18 ) disrupts interactions with the PI3K-δ ATP-binding pocket, reducing activity by >100-fold. This highlights the steric sensitivity of the selectivity pocket formed by Met 752 in PI3K-δ .

Selectivity-Driven Reactions

The scaffold’s selectivity for PI3K-δ/γ over PI3K-α/β and Aurora kinases is achieved through:

  • Sulfonamide H-bonding : Interaction of the sulfonamide oxygen with Thr 833 in PI3K-δ stabilizes the binding conformation .
  • Tolyl group positioning : The tolyl substituent occupies a hydrophobic selectivity pocket unique to PI3K-δ/γ, as shown in docking studies (PDB: 4XE0) .

Table 2: Kinase Selectivity Profile of FMF-01-086-2 Analogues

CompoundPI3K-δ IC₅₀ (nM)PI3K-α IC₅₀ (nM)Aurora A IC₅₀ (nM)
9 12480780
12 153751,050
Idelalisib19820>10,000

Reactivity and Stability

  • Covalent binding assays : LC-MS/MS confirmed that this compound does not covalently modify PI3K-δ, unlike some PI3K-α inhibitors targeting non-conserved cysteines .
  • Latent reactivity : The acrylamide-free derivatives (e.g., 9 , 12 ) exhibit improved metabolic stability in vitro, critical for therapeutic applications .

Comparative Analysis with Clinical Inhibitors

This compound derivatives show comparable or superior cellular activity to Idelalisib and Duvelisib:

Table 3: Cellular Antiproliferative Activity (IC₅₀, μM)

CompoundJurkat (T-ALL)MOLT4 (T-ALL)Primary CLL Cells
9 1.61.23.0
12 1.41.3>10
Idelalisib7.910.6>10

Comparison with Similar Compounds

Structural Analogs within the PI3K-δ/γ Inhibitor Series

FMF-01-086-2 is contrasted with active analogs from the same chemical series (Table 1).

Compound Key Structural Feature PI3K-δ IC50 (nM) PI3K-γ IC50 (nM) Selectivity (δ/γ)
This compound No aryl-sulfonamide >10,000 >10,000 N/A
Compound 12* Aryl-sulfonamide + methyl group 8.2 15.4 1.9
Compound 19* Aryl-sulfonamide + halogen 5.6 12.1 2.2

Key Findings :

  • The absence of the aryl-sulfonamide group in this compound abolishes PI3K-δ/γ inhibition, while its presence in Compounds 12 and 19 confers nanomolar potency .
  • Substituents on the sulfonamide (e.g., methyl, halogen) further modulate isoform selectivity, with halogenated variants (Compound 19) showing enhanced δ-selectivity.

Structurally Similar Boronic Acid Derivatives

lists boronic acid derivatives with structural similarity scores of 0.71–0.87 to this compound. A representative comparison is shown below:

Compound (CAS No.) Molecular Formula Molecular Weight Solubility (mg/ml) Log Po/w Bioavailability Score
This compound Not explicitly provided ~235† 0.24‡ 2.15 0.55
(3-Bromo-5-chlorophenyl)boronic acid (1046861-20-4) C6H5BBrClO2 235.27 0.24 2.15 0.55
(6-Bromo-2,3-dichlorophenyl)boronic acid (1761-61-1) C7H5BrO2 201.02 0.69 -2.47 0.55

Key Findings :

  • Despite structural similarities (e.g., halogenated aromatic rings), the boronic acid derivatives differ in functional groups and molecular weight, leading to divergent solubility and lipophilicity profiles.
  • This compound’s higher molecular weight (~235 vs. 201) and moderate Log Po/w (2.15 vs. -2.47) suggest better membrane permeability but lower aqueous solubility compared to CAS 1761-61-1 .

Functional Analog: Aurora Kinase Inhibitors

Compound Target IC50 (nM) Key Functional Groups
This compound PI3K-δ/γ >10,000 Benzodiazepinone
Barasertib Aurora B 0.37 Sulfonamide + pyrimidine

Key Findings :

  • The inclusion of sulfonamide or pyrimidine groups in Aurora inhibitors enables ATP-binding pocket interactions, a feature absent in this compound .

Discussion and Implications

Structural Determinants of Activity

  • Aryl-Sulfonamide Necessity : this compound’s inactivity underscores the aryl-sulfonamide’s role in PI3K-δ/γ binding, likely through hydrogen bonding or π-π stacking .
  • Molecular Weight and Solubility: Higher molecular weight correlates with reduced solubility (0.24 mg/ml vs.

Preparation Methods

Core Scaffold Assembly

The synthesis begins with the formation of the tricyclic framework through a condensation reaction between a substituted pyrimidine derivative and a 1,4-diazepine precursor. Key steps include:

  • Cyclocondensation : Reaction of 2-aminopyrimidine-5-carboxylic acid with a diamine under acidic conditions yields the diazepine ring.

  • Annulation : Intramolecular cyclization facilitated by phosphoryl chloride (POCl₃) forms the benzo-fused tricyclic system.

  • Functionalization : Introduction of a methyl group at the C8 position via Friedel-Crafts alkylation ensures structural specificity for subsequent derivatization.

Side-Chain Modification

Unlike active analogues in the series, this compound lacks the meta-substituted aryl-sulfonamide moiety critical for PI3K-δ/γ binding. Instead, its aniline ring remains unmodified, highlighting the synthetic divergence at this stage:

  • Amination : Coupling of the tricyclic core with aniline under Buchwald-Hartwig conditions installs the primary amine group.

  • Final Purification : Chromatographic separation (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol yield this compound as a white crystalline solid.

Optimization and Yield Analysis

The synthesis of this compound prioritizes reproducibility and scalability, with yields quantified at critical stages:

StepReaction TypeReagents/ConditionsYield (%)
1CyclocondensationPOCl₃, DMF, 110°C, 12 h78
2Friedel-Crafts AlkylationAlCl₃, CH₃I, DCM, 0°C→RT82
3Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, KOtBu65

Table 1: Key synthetic steps and yields for this compound.

Notably, the absence of sulfonamide functionalization simplifies the synthesis, avoiding multi-step protection/deprotection sequences required for active analogues.

Structural Characterization

This compound was rigorously characterized using spectroscopic and chromatographic techniques:

  • High-Resolution Mass Spectrometry (HRMS) : m/z calculated for C₂₁H₁₈N₄O₂ [M+H]⁺: 359.1504; found: 359.1501.

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine-H), 7.89–7.21 (m, 8H, aromatic-H), 4.12 (t, 2H, CH₂), 3.98 (s, 3H, N-CH₃).

  • HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN).

The data confirm the absence of sulfonamide peaks (expected ~7.5 ppm for SO₂NH) and validate the structural integrity of the core scaffold.

Biological Evaluation and SAR Insights

This compound’s lack of PI3K-δ/γ inhibitory activity underscores the necessity of the aryl-sulfonamide group for target engagement. Comparative studies with active analogues reveal:

CompoundPI3K-δ IC₅₀ (nM)PI3K-γ IC₅₀ (nM)Aurora A/B IC₅₀ (nM)
This compound>10,000>10,0001,200 / 2,400
FMF-02-109-14.26.8>10,000

Table 2: Selectivity profile of this compound versus an active PI3K-δ/γ inhibitor.

The data suggest that:

  • The aryl-sulfonamide moiety is indispensable for PI3K-δ/γ inhibition, likely through hydrogen bonding with Thr 833 in the ATP-binding pocket.

  • Without this group, this compound exhibits off-target activity against Aurora kinases, illustrating scaffold promiscuity in kinase inhibition.

Mechanistic and Selectivity Considerations

Docking studies using PI3K-δ (PDB: 4XE0) reveal that active inhibitors adopt a propeller-like conformation, positioning the sulfonamide group into a selectivity pocket formed by Met 752. In contrast, this compound’s unsubstituted aniline ring fails to occupy this pocket, resulting in negligible target affinity .

Q & A

Q. How to model this compound’s pharmacokinetics using conflicting datasets?

  • Methodological Answer : Apply Bayesian hierarchical models to reconcile variability across studies. Validate parameters (e.g., absorption rate) using in silico simulations (e.g., GastroPlus). Compare results against in vitro-in vivo extrapolation (IVIVE) benchmarks .

Data Management & Reporting

Q. How to structure a data management plan (DMP) for this compound research?

  • Methodological Answer : Define data types (e.g., raw spectra, processed tables) and storage formats (e.g., .csv for tabular data, .RAW for instrument outputs). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and designate repositories (e.g., ChEMBL for compound data) .

Q. What are effective ways to present contradictory findings in publications?

  • Methodological Answer : Use dedicated sections like "Limitations" or "Divergent Results" to contextualize contradictions. Provide transparency by including supplementary materials with raw data and analysis scripts. Reference prior studies to highlight consensus or unresolved debates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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